molecular formula C14H15NO3 B7556086 (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid

Cat. No. B7556086
M. Wt: 245.27 g/mol
InChI Key: JAVVWZMMYFXTOP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid, also known as PEPA, is a chemical compound that belongs to the class of AMPA receptor agonists. It is a potent and selective agonist of AMPA receptors, which are a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. PEPA has been widely used in scientific research to investigate the mechanisms of synaptic plasticity and neuronal excitability.

Mechanism of Action

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid acts as a selective agonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. It binds to the receptor's ligand-binding domain and induces a conformational change that leads to the opening of the receptor's ion channel. This results in an influx of cations, such as sodium and calcium, which depolarizes the postsynaptic membrane and leads to neuronal excitation.
Biochemical and Physiological Effects:
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has been shown to have a number of biochemical and physiological effects, including the enhancement of LTP, the modulation of synaptic transmission, and the induction of neuronal plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival, growth, and differentiation of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to selectively activate AMPA receptors and study their effects on neuronal function. However, one of the limitations of using (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid is its potential toxicity and side effects, which can vary depending on the experimental conditions and the dose used.

Future Directions

There are several future directions for research involving (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid, including the investigation of its effects on different types of neurons and brain regions, the development of more selective and potent AMPA receptor agonists, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, the use of (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and neuronal excitability.

Synthesis Methods

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid can be synthesized using a variety of methods, including the modification of existing chemical compounds or de novo synthesis. One of the most common methods involves the reaction of 4-aminophenylpropionic acid with pent-4-enoyl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has been extensively used in scientific research to investigate the mechanisms of synaptic plasticity and neuronal excitability. It has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, which is a key mechanism underlying learning and memory. (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has also been used to study the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-4-13(16)15-12-8-5-11(6-9-12)7-10-14(17)18/h2,5-10H,1,3-4H2,(H,15,16)(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVVWZMMYFXTOP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid

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